molecular formula C9H8BrClO B8323977 6-Bromo-8-chloro-chroman

6-Bromo-8-chloro-chroman

Cat. No.: B8323977
M. Wt: 247.51 g/mol
InChI Key: AFFAGOSZFYMTID-UHFFFAOYSA-N
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Description

6-Bromo-8-chloro-chroman is a halogenated chroman derivative characterized by a benzopyran core structure with bromine and chlorine substituents at positions 6 and 8, respectively. Chroman derivatives are oxygen-containing heterocycles with applications in medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

6-bromo-8-chloro-3,4-dihydro-2H-chromene

InChI

InChI=1S/C9H8BrClO/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5H,1-3H2

InChI Key

AFFAGOSZFYMTID-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC(=C2)Br)Cl)OC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 6-Bromo-8-chloro-chroman and related compounds:

Compound Name Core Structure Substituents Key Features Reference
This compound Chroman 6-Br, 8-Cl Oxygen-containing ring; moderate polarity N/A
6-Bromo-4,8-dichloro-quinoline-3-carbonitrile Quinoline 6-Br, 4-Cl, 8-Cl, 3-CN Nitrogen-containing ring; high electronegativity
6-Bromo-2-chloro-8-methoxyquinazoline Quinazoline 6-Br, 2-Cl, 8-OCH₃ Dual nitrogen atoms; methoxy group enhances solubility
6-Bromo-4-chloro-3-nitroquinoline Quinoline 6-Br, 4-Cl, 3-NO₂ Strong electron-withdrawing nitro group

Key Observations :

  • Substituent Effects: Bromine and chlorine at positions 6 and 8 in chroman may sterically hinder electrophilic substitution compared to quinoline derivatives with substituents at positions 3 and 4 .
  • Polarity : Methoxy groups (e.g., in 6-Bromo-2-chloro-8-methoxyquinazoline) increase polarity and solubility relative to purely halogenated analogs .

Physical Properties (Inferred)

Property This compound 6-Bromo-4,8-dichloro-quinoline-3-carbonitrile 6-Bromo-2-chloro-8-methoxyquinazoline
Molecular Weight ~260 g/mol ~320 g/mol ~310 g/mol
Lipophilicity (LogP) Moderate High Moderate to High
Solubility Low (non-polar solvents) Very Low Moderate (polar solvents)

Notes:

  • Molecular weights are approximate, based on standard atomic masses.
  • Quinoline and quinazoline derivatives generally exhibit lower solubility than chromans due to increased aromatic nitrogen content .

Preparation Methods

Direct Bromination and Chlorination

The most straightforward method involves sequential halogenation of preformed chroman derivatives. 3,4-Dihydro-2H-1-benzopyran-4-one serves as a common precursor, undergoing electrophilic aromatic substitution (EAS) at positions 6 and 8. Bromination is typically achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid, followed by chlorination with sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) under controlled conditions. For example, 6-bromo-8-chloro-3,4-dihydro-2H-1-benzopyran-4-one (CAS 81258-18-6) is synthesized via this route, yielding 65–78% purity after recrystallization.

Reaction Conditions:

  • Bromination : 0°C to 25°C, 2–4 hours, Br₂ (1.1 equiv), FeCl₃ catalyst.

  • Chlorination : 40–60°C, 6–8 hours, SO₂Cl₂ (1.05 equiv), AlCl₃ catalyst.

Challenges:

  • Regioselectivity issues due to competing halogenation at adjacent positions.

  • Overhalogenation leading to di- or tri-substituted by-products (e.g., 6,8-dibromo derivatives).

Catalytic Halogenation Using Lewis Acids

Lewis acids like aluminum chloride (AlCl₃) enhance reaction efficiency by polarizing halogenating agents. A patent by Gellato et al. describes a continuous process for bromochloro-alkanes, adaptable to chroman systems. In a representative procedure, 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is brominated using AlCl₃ (10 mol%) at 125–130°C, achieving 90% conversion with 97% selectivity.

Key Advantages:

  • Reduced reaction times (2–3 hours vs. 6–8 hours for non-catalytic methods).

  • Improved regiocontrol via intermediate stabilization.

Multi-Step Synthesis from Aromatic Intermediates

Chalcone Cyclization

Chalcone intermediates derived from 3-bromo-5-chloro-2-hydroxyacetophenone enable modular chroman assembly. Vijesh et al. report a Mannich reaction followed by aza-Michael addition to construct the chroman core.

Procedure:

  • Chalcone Formation : KOH-mediated condensation of 3-bromo-5-chloro-2-hydroxyacetophenone with substituted benzaldehydes (50°C, 3 hours).

  • Cyclization : Microwave-assisted Mannich reaction with formaldehyde and ammonium acetate (120°C, 20 minutes).

  • Oxidation : SeO₂-mediated oxidation to yield 6-bromo-8-chloro-chroman-4-one (62% overall yield).

Data Table: Multi-Step Synthesis Optimization

StepReagentsConditionsYield (%)
Chalcone FormationKOH, EtOH50°C, 3 h85
Mannich CyclizationHCHO, NH₄OAcMicrowave, 120°C78
OxidationSeO₂, dioxaneReflux, 6 h62

Radical Cascade Cyclization

A novel approach by Zhang et al. employs radical-mediated cyclization of 2-(allyloxy)arylaldehydes with oxalates. Using (NH₄)₂S₂O₈ as an initiator in DMSO/H₂O, ester-containing chroman-4-ones form via a decarboxylative pathway. Adapting this method, This compound is synthesized in 70% yield by substituting oxalates with bromochloromethane precursors.

Mechanism Highlights:

  • Radical Initiation : Persulfate generates sulfate radicals, abstracting hydrogen from oxalates.

  • Cyclization : Allyloxy groups undergo 6-endo-trig cyclization, forming the chroman ring.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Patent EP0678494A1 outlines a gas-lift reactor system for large-scale bromochloro-alkane synthesis, applicable to chromans. Key features:

  • Reactor Zones :

    • Zone 1 : Mixing of allyl chloride and recycled product.

    • Zone 2 : HBr injection with O₂ (0.3–1 vol%) to maintain radical chain reactions.

    • Zone 3 : Cooling (-20°C to +20°C) and product separation.

Performance Metrics:

  • Throughput : 200–300 kg/hr of allyl chloride.

  • Yield : 87–92% with <3% dimer impurities.

Purification and Quality Control

Final purification involves column chromatography (silica gel, ethyl acetate/heptane) or recrystallization from ethanol/chloroform. Purity is validated via:

  • HPLC : >98% purity for pharmaceutical-grade material.

  • NMR : Characteristic peaks at δ 7.80 (d, J=2.5 Hz, H-5) and δ 4.57 (m, H-2).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Halogenation65–7895–98ModerateHigh
Catalytic Halogenation85–9097–99HighModerate
Chalcone Cyclization60–7090–95LowLow
Radical Cyclization70–7596–98HighModerate

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 6-Bromo-8-chloro-chroman, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Multi-step synthesis is typical for halogenated chroman derivatives. For example, bromination and chlorination can be achieved using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂), respectively, under controlled temperatures (0–25°C). Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of halogenating agents) and reaction time (6–12 hours) to minimize by-products like dihalogenated isomers . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound.

Q. How should stock solutions of this compound be prepared to ensure solubility and stability?

  • Methodological Answer : Use co-solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for initial dissolution due to the compound’s low aqueous solubility. Prepare 10 mM stock solutions, filter-sterilize (0.22 µm), and aliquot to avoid freeze-thaw degradation. Store at room temperature (RT) in moisture-sealed vials to prevent hydrolysis; avoid refrigeration unless specified for analogs (e.g., boronic acid derivatives stored at 0–6°C) .

Q. What analytical techniques are recommended for assessing purity, and how should they be validated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, using C18 columns and acetonitrile/water gradients. Validate methods per ICH guidelines by assessing linearity (R² > 0.99), precision (%RSD < 2%), and limit of detection (LOD < 0.1%). Gas chromatography (GC) is suitable for volatile impurities, while elemental analysis confirms halogen content .

Q. What storage conditions are critical for maintaining this compound’s stability?

  • Methodological Answer : Store in amber vials under inert gas (argon or nitrogen) at RT. Avoid exposure to light, humidity, or acidic/basic environments to prevent degradation. For long-term stability (>6 months), conduct accelerated aging studies (40°C/75% RH for 1 month) and monitor via HPLC for decomposition products like dehalogenated chroman .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR, MS) during characterization be systematically resolved?

  • Methodological Answer : Contradictions often arise from isotopic patterns (e.g., bromine’s ¹:¹ isotopic split) or solvent impurities. For NMR, use deuterated solvents (CDCl₃ or DMSO-d₆) and compare coupling constants with literature (e.g., chroman’s J = 2–3 Hz for adjacent protons). For mass spectrometry (MS), high-resolution (HRMS) resolves ambiguities (e.g., distinguishing [M+H]+ from adducts). Cross-validate with IR for functional groups (C-Br stretch ~600 cm⁻¹) .

Q. What strategies are effective in designing enzyme inhibition assays for this compound?

  • Methodological Answer : Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) with recombinant enzymes. Determine IC₅₀ via dose-response curves (1 nM–100 µM) and validate with positive controls. For time-dependent inhibition, pre-incubate the compound with the enzyme (10–30 mins) before substrate addition. Analyze data using nonlinear regression (GraphPad Prism) .

Q. How should researchers address regioselectivity challenges during halogenation to avoid by-products?

  • Methodological Answer : Regioselectivity in chroman derivatives is influenced by directing groups (e.g., electron-donating substituents at C4). Use computational tools (DFT calculations) to predict reactive sites. Experimentally, optimize Lewis acid catalysts (e.g., FeCl₃ for bromination at C6) and monitor reaction progress via TLC. Alternative routes like Suzuki-Miyaura coupling can install halogens post-core formation .

Q. What protocols are recommended for analyzing degradation products during long-term stability studies?

  • Methodological Answer : Use forced degradation (acid/base/oxidative stress) followed by LC-MS/MS to identify major degradation pathways. For example, acidic conditions may hydrolyze the chroman ring, while light exposure could cause dehalogenation. Quantify degradation using peak area normalization and establish stability-indicating methods (e.g., HPLC with photodiode array detection) .

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